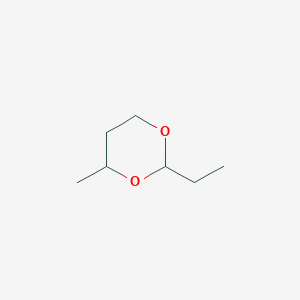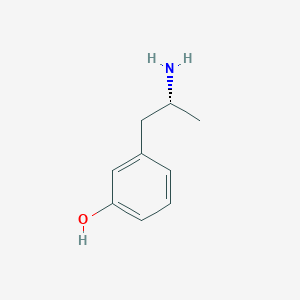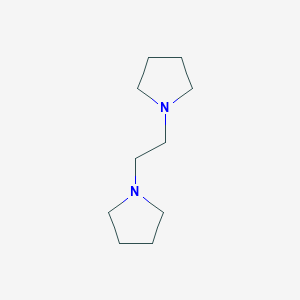
1,2-Di(pyrrolidin-1-yl)ethane
Vue d'ensemble
Description
1,2-Di(pyrrolidin-1-yl)ethane is an organic compound characterized by the presence of two pyrrolidine rings attached to an ethane backbone Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Di(pyrrolidin-1-yl)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene dibromide with pyrrolidine in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by pyrrolidine groups.
Reaction Conditions:
Reactants: Ethylene dibromide, pyrrolidine
Base: Sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also enhance the reproducibility and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di(pyrrolidin-1-yl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The pyrrolidine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the compound.
Applications De Recherche Scientifique
1,2-Di(pyrrolidin-1-yl)ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Di(pyrrolidin-1-yl)ethane involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine rings can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The compound’s ability to interact with multiple targets makes it a versatile molecule in drug discovery and development.
Comparaison Avec Des Composés Similaires
1,2-Di(pyrrolidin-1-yl)ethane can be compared with other similar compounds, such as:
1,2-Di(pyridin-2-yl)ethane: Contains pyridine rings instead of pyrrolidine, leading to different chemical properties and biological activities.
1,2-Di(morpholin-4-yl)ethane: Contains morpholine rings, which introduce oxygen atoms into the structure, affecting its reactivity and solubility.
1,2-Di(piperidin-1-yl)ethane: Contains piperidine rings, which are six-membered nitrogen heterocycles, influencing the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific combination of pyrrolidine rings and ethane backbone, which imparts distinct chemical and biological characteristics.
Propriétés
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIXFRSMLXSLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453773 | |
| Record name | 1,1'-(Ethane-1,2-diyl)dipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21408-05-9 | |
| Record name | 1,1'-(Ethane-1,2-diyl)dipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-3-[3-(4-chlorophenoxy)phenyl]propanoic Acid](/img/structure/B3368523.png)
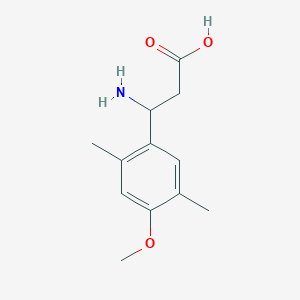
![3-Amino-3-[4-(diethylamino)phenyl]propanoic acid](/img/structure/B3368537.png)
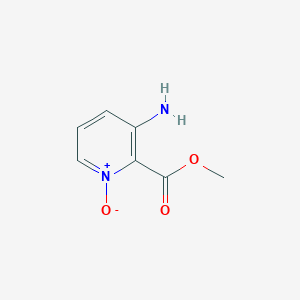

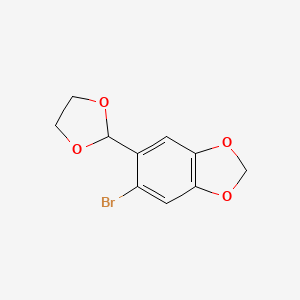
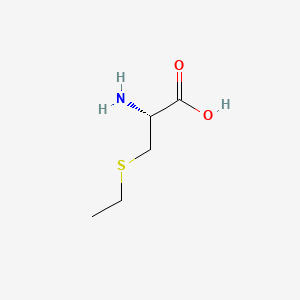

![4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone](/img/structure/B3368609.png)
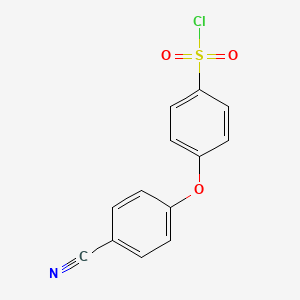
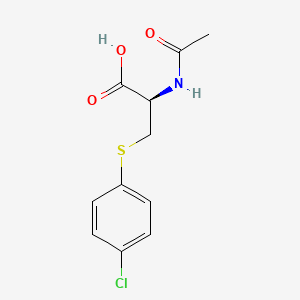
![2-Methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3368626.png)
